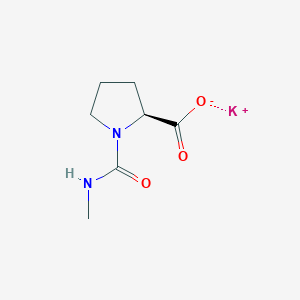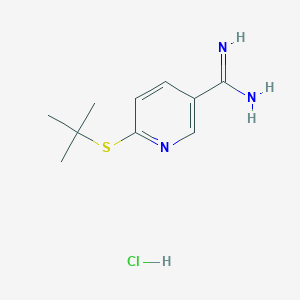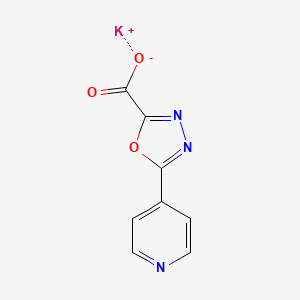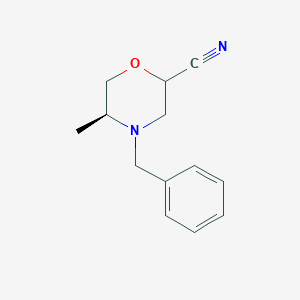![molecular formula C13H20ClNO2 B1404896 [1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride CAS No. 1351648-62-8](/img/structure/B1404896.png)
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride
Overview
Description
“[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride” is a chemical compound with the CAS Number: 1351648-62-8 . It has a molecular weight of 257.76 and its IUPAC name is (1- (1-phenylethyl)azetidine-3,3-diyl)dimethanol hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound “[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride” is a solid . It has a molecular weight of 257.76 and its molecular formula is C13H20ClNO2.Scientific Research Applications
Synthesis and Reactivity
- Rearrangement of Azetidines : Research has shown that 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, can be synthesized through a reduction process. These compounds exhibit interesting reactivity, such as forming aziridines through ring contraction or producing 1-alkyl-2-aroylaziridines via hydrolysis of intermediate 2-azetines (Dejaegher, Mangelinckx, & de Kimpe, 2002).
- Synthesis of Dichloroazetidines : A synthesis method for 3,3-dichloroazetidines, a relatively unknown class of azetidines, has been developed. This involves the reaction of 3,3-dichloro-1-azaallylic carbanions with aromatic aldehydes (Aelterman, de Kimpe, & Declercq, 1998).
Polymerization and Applications in Material Science
- Cationic Polymerization of Azetidine : Azetidine can undergo polymerization under various cationic initiators. This process leads to the formation of polymers with a mix of tertiary, secondary, and primary amino functions, showing potential in material science applications (Schacht & Goethals, 1974).
Asymmetric Synthesis and Chiral Auxiliaries
- Synthesis of Azetidine Derivatives : (S)-1-Phenylethylamine has been used as a chiral auxiliary for the synthesis of azetidine-2,4-dicarboxylic acids, highlighting its role in asymmetric synthesis (Hoshino et al., 1995).
Pharmaceutical Applications
- Adrenoceptor Blocking Agents : Aziridine derivatives, related to azetidines, have been explored as selective beta2-adrenoceptor blocking agents, indicating potential pharmaceutical applications (Jain, Khandelwal, & Tripathi, 1978).
properties
IUPAC Name |
[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARURDGVRMEZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B1404817.png)


![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)

![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)





